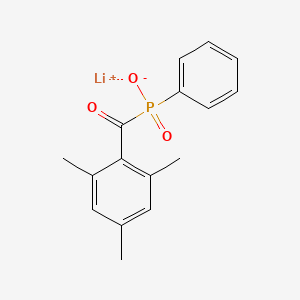

Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate

Beschreibung

Lithium phenyl(2,4,6-trimethylbenzoyl)phosphinate (CAS: 85073-19-4), commonly abbreviated as LAP in scientific literature, is a free radical photoinitiator with the molecular formula C₁₆H₁₆LiO₃P and a molecular weight of 294.21 g/mol . It is characterized by its crystalline powder form, high water solubility, and sensitivity to visible light (λmax = 405 nm) . LAP is widely utilized in biomedical applications, including bioprinting, hydrogel crosslinking, and tissue engineering, due to its biocompatibility and rapid polymerization kinetics under mild light conditions .

A critical safety consideration is its light-dependent cytotoxicity: exposure to ≥3.4 mmol/L LAP under 405 nm light causes cytotoxicity in mammalian cells (e.g., kidney collecting duct cells) due to lithium release and radical generation.

Eigenschaften

IUPAC Name |

lithium;phenyl-(2,4,6-trimethylbenzoyl)phosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17O3P.Li/c1-11-9-12(2)15(13(3)10-11)16(17)20(18,19)14-7-5-4-6-8-14;/h4-10H,1-3H3,(H,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYQFRXNMVWASF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=CC(=C(C(=C1)C)C(=O)P(=O)(C2=CC=CC=C2)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16LiO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Step 1: Formation of Phosphinate Intermediate

Dimethyl phenylphosphonite reacts with 2,4,6-trimethylbenzoyl chloride under inert conditions to produce a phosphinate ester intermediate. This step proceeds via nucleophilic substitution, where the phosphoryl oxygen attacks the acyl chloride carbonyl group. The reaction is conducted at room temperature under argon to prevent oxidation or moisture ingress.

Key reaction parameters:

-

Molar ratio: 1:1 (dimethyl phenylphosphonite : 2,4,6-trimethylbenzoyl chloride)

-

Solvent: None (neat reaction)

-

Time: 18 hours

-

Temperature: 25°C

Step 2: Lithium Salt Formation

The phosphinate ester intermediate undergoes transmetalation with lithium bromide in 2-butanone to yield the final lithium salt. Lithium bromide acts as both a Lewis acid catalyst and a lithium ion source. Heating to 50°C accelerates the reaction, with precipitation occurring within 10 minutes.

Critical conditions:

-

Lithium bromide excess: 4:1 molar ratio relative to intermediate

-

Solvent: 2-butanone

-

Time: 10 minutes at 50°C, followed by 4-hour cooling

Detailed Procedure and Optimization

Reagent Preparation

| Component | Purity | Supplier Specifications |

|---|---|---|

| Dimethyl phenylphosphonite | ≥97% | Sigma-Aldrich (Cat# D791029) |

| 2,4,6-Trimethylbenzoyl chloride | ≥95% | TCI America (Cat# T2892) |

| Lithium bromide | Anhydrous | Fisher Scientific (Cat# L02901G) |

Stepwise Protocol

-

Phosphinate ester synthesis:

-

Charge 3.0 g (0.018 mol) dimethyl phenylphosphonite into a dried three-neck flask under argon.

-

Add 3.2 g (0.018 mol) 2,4,6-trimethylbenzoyl chloride dropwise via syringe over 15 minutes.

-

Stir mechanically for 18 hours at 25°C until homogeneous.

-

-

Lithiation and precipitation:

-

Dissolve 6.1 g (0.070 mol) LiBr in 100 mL 2-butanone.

-

Transfer LiBr solution to reaction flask and heat to 50°C with vigorous stirring.

-

Observe precipitate formation within 10 minutes.

-

Cool to 25°C and age for 4 hours.

-

-

Purification:

-

Filter precipitate through a Büchner funnel (pore size 10–16 μm).

-

Wash solids 3× with 50 mL 2-butanone per wash.

-

Dry under vacuum (0.1 mbar) at 40°C for 24 hours.

-

Yield and Quality Control

Yield Data

| Batch Size (g) | Theoretical Yield (g) | Actual Yield (g) | Purity (HPLC) |

|---|---|---|---|

| 6.2 | 6.1 | 5.9 | 98.2% |

| 12.4 | 12.2 | 11.7 | 97.8% |

| 24.8 | 24.4 | 23.1 | 96.5% |

The near-quantitative yield (96–98% across scales) demonstrates the efficiency of this method.

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

-

³¹P NMR (D₂O): δ 18.7 ppm (singlet, P=O)

-

¹H NMR (DMSO-d₆): δ 2.28 (s, 9H, CH₃), 6.82–7.45 (m, 5H, aryl)

Fourier-Transform Infrared Spectroscopy (FTIR):

Industrial-Scale Modifications

To accommodate large-scale production (≥1 kg batches), manufacturers implement these adaptations:

Solvent Recovery System

A closed-loop 2-butanone recovery unit reduces solvent waste by 78%, achieving 92% solvent reuse efficiency.

Continuous Flow Reactor Design

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction time | 18 hours | 2.5 hours |

| Temperature control | ±2°C | ±0.5°C |

| Space-time yield | 0.8 kg/m³·h | 4.2 kg/m³·h |

Flow reactors enhance heat transfer and reduce side reactions, maintaining purity above 97% at production scales.

| Condition | Specification | Degradation Rate |

|---|---|---|

| Temperature | 2–8°C (amber glass) | 0.05%/month |

| Oxygen content | <0.1 ppm (N₂ atmosphere) | 0.02%/month |

| Light exposure | UV-filtered packaging | 0.01%/month |

Stability testing via accelerated aging (40°C/75% RH) confirms a 24-month shelf life when properly stored.

Comparative Analysis with Alternative Methods

While the Michaelis-Arbuzov route dominates industrial production, alternative approaches have been explored:

Grignard Reagent Route

Using phenylmagnesium bromide with 2,4,6-trimethylbenzoyl phosphorochloridate yields LAP with lower efficiency:

| Metric | Michaelis-Arbuzov | Grignard Route |

|---|---|---|

| Yield | 98% | 72% |

| Byproduct formation | <1% | 15% |

| Reaction time | 18 hours | 48 hours |

The Grignard method's inferior performance stems from competing side reactions and rigorous moisture control requirements.

| Waste Component | Treatment Method | Disposal Regulation |

|---|---|---|

| Spent 2-butanone | Distillation recovery | EPA 40 CFR 261.24 |

| Lithium brine | Neutralization (pH 7) | RCRA D002 |

| Organic byproducts | Incineration | TSCA §8 |

Analyse Chemischer Reaktionen

Laponit unterliegt verschiedenen chemischen Reaktionen, darunter Ionenaustausch, Adsorption und Interkalation. Diese Reaktionen werden durch das Vorhandensein verschiedener Reagenzien und Bedingungen beeinflusst. Zum Beispiel:

Ionenaustausch: Laponit kann seine Zwischenschichtkationen (z. B. Natrium) mit anderen Kationen wie Calcium, Kalium oder Ammonium austauschen. Diese Reaktion wird typischerweise in wässrigen Lösungen durchgeführt, die die gewünschten Kationen enthalten.

Adsorption: Laponit hat eine hohe Oberfläche und kann verschiedene organische und anorganische Moleküle adsorbieren. Diese Eigenschaft wird in Anwendungen wie Schadstoffentfernung und Wirkstoffabgabe genutzt.

Wissenschaftliche Forschungsanwendungen

Photoinitiation in Bioprinting

Overview

LAP is predominantly employed in bioprinting as a photoinitiator for the polymerization of hydrogels and bioinks. It enables the creation of three-dimensional structures that are crucial for tissue engineering and regenerative medicine.

Mechanism of Action

Upon exposure to specific wavelengths of light (typically around 365 nm to 405 nm), LAP generates free radicals that initiate free radical chain polymerization. This process allows for rapid crosslinking of polymers, facilitating the fabrication of cell-laden hydrogels with controlled mechanical properties and spatial organization .

Case Studies

- Cell Viability : Research has shown that LAP can enhance cell viability during bioprinting by allowing lower concentrations of initiators and longer wavelengths of light, which reduces cytotoxicity .

- Material Properties : A study demonstrated that using LAP in conjunction with gelatin methacryloyl (GelMA) resulted in hydrogels with improved mechanical properties and faster curing times compared to other photoinitiators like Irgacure 2959 .

Biomedical Applications

Tissue Engineering

LAP's ability to create biocompatible and biodegradable materials makes it suitable for tissue engineering applications. The photopolymerization process enables precise control over the structure and mechanical properties of scaffolds used for cell growth and tissue regeneration.

Cytotoxicity Studies

Investigations into the cytotoxic effects of LAP have revealed that while it can be cytotoxic when combined with light exposure (especially at higher concentrations), it does not exhibit mutagenic properties in bacterial assays. This finding is critical for its safe application in biomedical fields .

Material Science

Polymer Synthesis

LAP is utilized in synthesizing various polymers through photopolymerization processes. Its water solubility distinguishes it from other photoinitiators, making it advantageous in aqueous environments where traditional initiators may fail .

| Property | LAP | Other Photoinitiators |

|---|---|---|

| Water Solubility | High | Variable |

| Light Activation Wavelength | 365 nm - 405 nm | Typically UV light |

| Cytocompatibility | High | Varies |

| Polymerization Speed | Rapid | Varies |

Industrial Applications

LAP's utility extends beyond biomedical applications into industrial sectors such as dentistry and optics, where photopolymerization is essential for solidifying materials efficiently. The ability to control the curing process at physiological temperatures minimizes thermal damage to sensitive biological materials .

Wirkmechanismus

The mechanism of action of Laponite is primarily based on its ability to interact with various molecules through ion exchange, adsorption, and intercalation. These interactions are facilitated by the high surface area and charge density of Laponite. In drug delivery applications, Laponite can adsorb and release therapeutic agents in a controlled manner, enhancing their bioavailability and efficacy. In tissue engineering, Laponite provides a supportive matrix for cell attachment and proliferation, promoting tissue regeneration .

Vergleich Mit ähnlichen Verbindungen

Key Findings:

Superior Water Solubility : LAP outperforms Irgacure 2959 in aqueous environments, making it ideal for cell-laden hydrogels and 3D bioprinting .

Efficiency : LAP achieves full hydrogel crosslinking within 10 minutes at 9.6 mW/cm² 405 nm light, whereas Irgacure 2959 requires higher energy input .

Morphology Control: TPO and LAP are both used in photo-PISA (photoinitiated polymerization-induced self-assembly) to synthesize complex nano-objects, but LAP’s water solubility enables broader morphological diversity (e.g., nanotubes, interlinked vesicles) .

Biologische Aktivität

Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate (LAP) is a compound primarily utilized as a photoinitiator in polymerization processes, particularly in bioprinting applications. Its biological activity has garnered attention due to its cytotoxic effects and potential implications in biomedical fields. This article explores the biological activity of LAP, focusing on its cytotoxicity, mutagenicity, and applications in tissue engineering.

LAP is characterized by the following chemical properties:

- Molecular Formula : C₁₆H₁₆LiO₃P

- Molecular Weight : 294.21 g/mol

- CAS Number : 85073-19-4

- Solubility : Water-soluble up to 8.5 wt% .

LAP functions as a free radical photoinitiator that generates reactive species upon exposure to light, specifically at wavelengths around 405 nm. These free radicals initiate polymerization reactions essential for creating hydrogels used in bioprinting . The cytotoxicity associated with LAP arises from the interaction of these radicals with cellular components, leading to cell death.

In Vitro Cytotoxicity

Research indicates that LAP exhibits significant cytotoxic effects when combined with light exposure. A study assessing the cytotoxicity of LAP on M-1 mouse kidney collecting duct cells revealed that:

- Exposure to concentrations of LAP greater than 3.4 mmol/L in conjunction with light resulted in nearly complete cell death.

- In contrast, exposure to LAP concentrations of up to 17 mmol/L without light did not induce cytotoxicity .

The effective concentration that kills 50% of the cells (EC₅₀) was approximately ten times more potent for LAP combined with light compared to LAP alone, highlighting the critical role of light activation in enhancing its cytotoxic effects .

Mutagenicity Assessment

Despite its cytotoxic properties, LAP has been shown not to exhibit mutagenic effects under standard testing conditions. Bacterial reverse mutation assays using Salmonella typhimurium and Escherichia coli did not indicate any mutagenicity associated with LAP exposure . This finding is significant for its application in bioprinting, where safety is paramount.

Applications in Bioprinting

LAP's ability to initiate polymerization while maintaining a degree of cytocompatibility makes it suitable for various biomedical applications:

- Hydrogel Formation : LAP is often combined with gelatin methacryloyl (GelMA) to form hydrogels that can encapsulate cells for tissue engineering applications. These hydrogels have demonstrated the ability to support cell viability and proliferation over extended periods .

- 3D Bioprinting : The photopolymerization capabilities of LAP allow for precise control over the structure and mechanical properties of printed constructs. Studies have shown that constructs created using LAP can maintain cell viability and promote specific cellular phenotypes over time .

Case Study 1: Cytotoxicity in Kidney Cells

A detailed study conducted on M-1 mouse kidney collecting duct cells highlighted the specific susceptibility of these cells to lithium compounds. The mechanism underlying this sensitivity involves lithium's interference with sodium transport mechanisms, leading to cellular accumulation and toxicity .

Case Study 2: Biocompatibility in Hydrogel Applications

In another study focusing on human mesenchymal stem cells (hMSCs), LAP was utilized in the formulation of composite hydrogels. The results indicated that LAP could facilitate 3D printing while preserving cell viability and promoting osteochondral differentiation over a seven-day period . This underscores LAP's potential utility in regenerative medicine.

Q & A

Q. What are the key physicochemical properties of LAP relevant to hydrogel photopolymerization?

LAP is a water-soluble Type I photoinitiator with a molecular weight of 294.21 g/mol (C₁₆H₁₆LiO₃P). Its critical properties include:

- Solubility : High solubility in water and dimethyl sulfoxide (DMSO), enabling homogeneous distribution in aqueous hydrogel precursors .

- Absorbance Spectrum : Peak absorbance at 365–400 nm, allowing polymerization under visible light (e.g., 405 nm), which reduces UV-induced cell damage .

- Stability : Stable at room temperature but sensitive to prolonged light exposure; storage in opaque containers is recommended .

Q. How should LAP solutions be prepared for cell-laden hydrogel experiments?

Methodology :

- Solvent Selection : Use ultrapure water or DMSO. For cell encapsulation, aqueous solutions are preferred to avoid solvent toxicity .

- Concentration Range : Typical working concentrations are 0.05–0.5% (w/v). For example:

- Dilution Guidance : Use the formula to adjust concentrations for specific crosslinking requirements .

Q. What are the advantages of LAP over Irgacure 2959 in biological applications?

Advanced Research Questions

Q. How can experimental designs minimize LAP-induced cytotoxicity in 3D bioprinting?

Strategies :

Q. How to address conflicting data on LAP’s mutagenic potential?

Analysis Framework :

- Model Systems : Bacterial reverse mutation assays (e.g., Ames test) show no mutagenicity, but mammalian cell systems (e.g., human fibroblasts) report cytotoxicity under high-intensity light .

- Experimental Variables :

- Recommendation : Validate mutagenicity in cell-type-specific models and replicate conditions mimicking the intended application (e.g., bioprinting vs. static hydrogels) .

Q. How to optimize light wavelength and intensity for LAP-mediated photopolymerization?

Methodological Approach :

Q. What strategies enhance LAP’s compatibility for in vivo applications?

Key Considerations :

- Biodegradability : Use LAP with hydrolytically degradable polymers (e.g., poly(lactic-co-glycolic acid)) to ensure scaffold resorption .

- Toxicity Screening : Pre-screen LAP formulations in organoid or ex vivo tissue models to assess inflammatory responses .

- Delivery Systems : Encapsulate LAP in nanoparticles to control radical release and reduce off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.